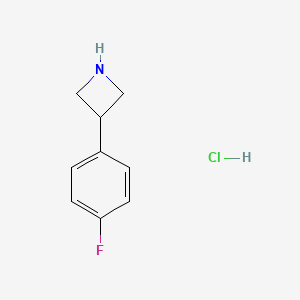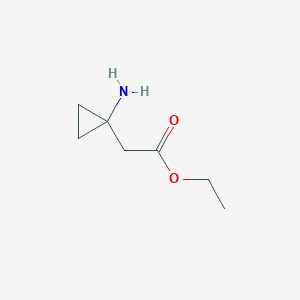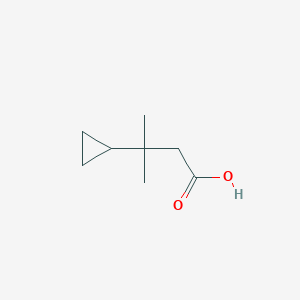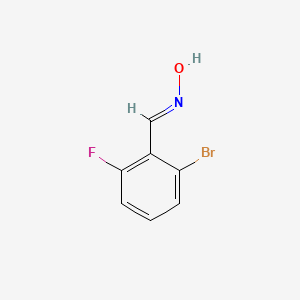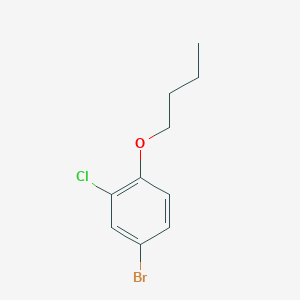
ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Synthesis Analysis
Compounds with similar structures have been synthesized through reactions involving Knoevenagel condensation or by reacting specific benzaldehydes with ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions.Molecular Structure Analysis
The molecular structure of Ethyl 4-(chlorosulfonyl)benzoate is characterized by X-ray crystallography, which provides insights into the arrangement of atoms within the molecule. Single-crystal X-ray diffraction studies have determined structures of closely related compounds.Chemical Reactions Analysis
Ethyl 4-(chlorosulfonyl)benzoate undergoes various chemical reactions, including condensation reactions and interactions with other compounds, leading to a range of products with diverse properties. For example, it can participate in reactions that involve hydrogen bonding and molecular interactions, forming supramolecular structures.Physical And Chemical Properties Analysis
The physical properties of Ethyl 4-(chlorosulfonyl)benzoate, such as melting point, solubility, and crystalline structure, are determined through experimental studies. The chemical properties of Ethyl 4-(chlorosulfonyl)benzoate, including its reactivity, stability, and interactions with other chemical entities, are key to its applications in synthetic chemistry and materials science.Scientific Research Applications
Catalysis in Living Radical Polymerization
This compound serves as a pivotal reagent in living radical polymerization processes. It facilitates the control over molecular weight and polydispersity, enabling the synthesis of polymers with precise architectures. This is particularly useful in creating block copolymers and gradient polymers which have applications ranging from drug delivery systems to advanced materials engineering .
Synthesis of Polymer Bound Transfer Hydrogenation Catalysts
Researchers utilize this compound for the preparation of polymer-bound transfer hydrogenation catalysts . These catalysts are significant in the field of green chemistry, as they allow for the recycling of the catalyst and reduce waste in chemical processes. They are employed in the production of pharmaceuticals and fine chemicals, where selective hydrogenation is crucial .
Development of Antiviral Agents
The compound is instrumental in synthesizing 4-(carboxymethyl-sulfamoyl)-benzoyladenosine , a molecule with potential antiviral properties. This application is critical in the ongoing search for new treatments against viral infections, including those caused by emerging and re-emerging viruses .
Sulfonation of γ-Cyclodextrin
In the field of pharmaceuticals, ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is used as a reagent in the sulfonation of γ-cyclodextrin. This modification enhances the ability of γ-cyclodextrin to form inclusion complexes with drugs, improving their solubility and stability .
Safety And Hazards
While specific safety and hazard information for “ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate” is not available, compounds with similar structures can cause severe skin burns and eye damage . They may also cause respiratory irritation and are harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
ethyl 4-chlorosulfonyl-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO4S/c1-3-14-8(11)7-4-6(5-10(7)2)15(9,12)13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIKOURGUCCBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




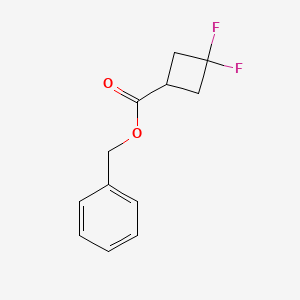
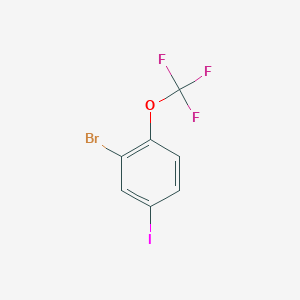
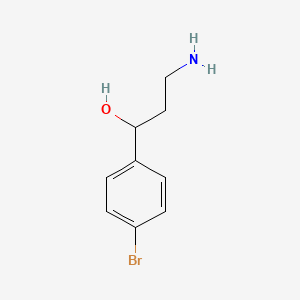
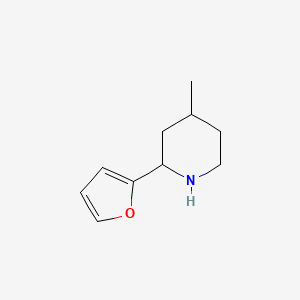
![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride](/img/structure/B1374125.png)

